2-Amino-3-ethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-ethylbenzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and an ethyl group at the third position on the benzene ring
Synthetic Routes and Reaction Conditions:
Amination of 3-ethylbenzonitrile: One common method involves the direct amination of 3-ethylbenzonitrile using ammonia or an amine source under catalytic conditions.
Nitrile Formation: Another approach is the formation of the nitrile group through the dehydration of corresponding amides or oximes. For instance, the dehydration of 2-amino-3-ethylbenzamide can yield this compound.
Industrial Production Methods: Industrial production often involves large-scale nitrile formation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Halogenated, sulfonated, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-ethylbenzonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-amino-3-ethylbenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions, contributing to the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: Lacks the amino and ethyl substituents, making it less reactive in certain contexts.
2-Amino-4-ethylbenzonitrile: Similar structure but with the ethyl group at a different position, leading to different reactivity and applications.
4-Amino-3-ethylbenzonitrile: Another isomer with distinct properties and uses.
Uniqueness: 2-Amino-3-ethylbenzonitrile’s unique combination of functional groups (amino and nitrile) and their specific positions on the benzene ring confer distinct chemical properties and reactivity, making it valuable for targeted synthesis and specialized applications.
Eigenschaften
Molekularformel |
C9H10N2 |
---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-amino-3-ethylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5H,2,11H2,1H3 |
InChI-Schlüssel |
NXVFZPOIBZKFSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.